molecular formula C16H14N4O3 B14981556 3-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate

3-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate

Katalognummer: B14981556
Molekulargewicht: 310.31 g/mol
InChI-Schlüssel: OOLCOGBZSXLORT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate is a compound that features a tetrazole ring and an ethoxybenzoate moiety. Tetrazoles are known for their stability and diverse biological activities, making them valuable in medicinal chemistry . The compound’s unique structure allows it to participate in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate typically involves the reaction of 3-(1H-tetrazol-1-yl)phenol with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and inhibit their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-(1H-tetrazol-1-yl)phenyl 3-methoxybenzoate
  • 3-(1H-tetrazol-1-yl)phenyl 3-propoxybenzoate
  • 3-(1H-tetrazol-1-yl)phenyl 3-butoxybenzoate

Uniqueness

3-(1H-tetrazol-1-yl)phenyl 3-ethoxybenzoate is unique due to its specific ethoxy group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. The presence of the tetrazole ring also imparts unique properties, such as enhanced stability and the ability to form strong hydrogen bonds .

Eigenschaften

Molekularformel

C16H14N4O3

Molekulargewicht

310.31 g/mol

IUPAC-Name

[3-(tetrazol-1-yl)phenyl] 3-ethoxybenzoate

InChI

InChI=1S/C16H14N4O3/c1-2-22-14-7-3-5-12(9-14)16(21)23-15-8-4-6-13(10-15)20-11-17-18-19-20/h3-11H,2H2,1H3

InChI-Schlüssel

OOLCOGBZSXLORT-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC(=C1)C(=O)OC2=CC=CC(=C2)N3C=NN=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.